1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone
Description
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-5-8(13)12-7-4-2-1-3-6(7)10-11-12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWHQUFHZUCJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401433 | |
| Record name | 1-(1H-Benzotriazol-1-yl)-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50531-70-9 | |
| Record name | 1-(1H-Benzotriazol-1-yl)-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(α-Chloroacetyl)-1H-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method Overview
The most common and straightforward method to prepare 1-(1H-benzo[d]triazol-1-yl)-2-chloroethanone involves the nucleophilic substitution reaction between benzotriazole and chloroacetyl chloride. This reaction typically proceeds under mild conditions with a base to neutralize the generated hydrochloric acid.
Reaction Conditions and Procedure
- Reactants: Benzotriazole and chloroacetyl chloride
- Base: Anhydrous sodium acetate or other mild bases (e.g., triethylamine)
- Solvent: Often anhydrous solvents such as dichloromethane or ethanol
- Temperature: Reflux or room temperature depending on solvent and base
- Reaction Time: Several hours (e.g., 2–6 hours)
Mechanism
Benzotriazole acts as a nucleophile attacking the electrophilic carbonyl carbon of chloroacetyl chloride, forming the amide linkage and introducing the chloroethanone moiety at the N-1 position of benzotriazole.
Research Findings
- A study reported the synthesis by refluxing benzotriazole (0.01 mol) with chloroacetyl chloride in the presence of anhydrous sodium acetate (0.01 mol) in ethanol, yielding the chloroethanone intermediate efficiently.
- The reaction is typically followed by purification steps such as recrystallization or extraction to obtain high-purity product.
Advantages
- High yield and purity
- Straightforward and scalable
- Mild reaction conditions
Microwave-Assisted Synthesis
Method Overview
Microwave irradiation has been employed to accelerate the synthesis of benzotriazole derivatives, including 1-(1H-benzo[d]triazol-1-yl)-2-chloroethanone or its related intermediates.
Procedure
- Benzotriazole is reacted with chloroacetyl chloride or related acylating agents under microwave irradiation.
- The reaction time is significantly reduced (minutes instead of hours).
- Catalysts such as anhydrous sodium acetate may be used to facilitate the reaction.
Research Findings
- Microwave-assisted synthesis was used to prepare chloroethanone intermediates that were then further reacted with substituted thioureas to form benzotriazole derivatives.
- The microwave method improves reaction efficiency and can yield products with comparable or better purity than conventional heating.
Advantages
- Reduced reaction time (minutes)
- Energy-efficient
- Potentially higher yields and cleaner reactions
Alternative Synthetic Routes and Related Preparations
Ethyl Benzotriazole Acetate as a Precursor
- Benzotriazole can be alkylated with ethyl α-chloroacetate in the presence of potassium carbonate in acetone to form ethyl benzotriazole acetate, which can be further converted to chloroethanone derivatives.
- This method involves nucleophilic substitution and subsequent hydrolysis or hydrazinolysis steps.
Notes on Purification and Characterization
- Purity is typically confirmed by thin-layer chromatography (TLC), melting point determination, and spectroscopic methods such as IR and NMR.
- Yields range from 60% to 90% depending on conditions and scale.
Industrial-Scale Considerations and Purification
While the above methods focus on laboratory-scale synthesis, industrial preparation of benzotriazole derivatives often involves oxidation and decarboxylation steps starting from benzotriazole to obtain high-purity intermediates, which can then be functionalized further. Although this patent primarily addresses the preparation of high-purity benzotriazole, the principles of purification and reaction control are relevant for preparing chloroethanone derivatives.
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct Acylation | Benzotriazole + Chloroacetyl chloride | Reflux in ethanol, NaOAc catalyst | 2–6 hours | 70–90 | Simple, high purity, widely used |
| Microwave-Assisted Synthesis | Benzotriazole + Chloroacetyl chloride | Microwave irradiation, NaOAc catalyst | Minutes (3–10 min) | 75–90 | Faster, energy-efficient |
| Alkylation with Ethyl α-chloroacetate | Benzotriazole + Ethyl α-chloroacetate + K2CO3 | Room temp to reflux in acetone | 24 hours | 60–90 | Requires further conversion steps |
Detailed Research Findings and Notes
- The reaction between benzotriazole and chloroacetyl chloride is typically carried out in the presence of anhydrous sodium acetate, which acts as a base to neutralize HCl and promote nucleophilic substitution.
- Microwave-assisted methods have been demonstrated to reduce reaction times drastically while maintaining or improving yields and purity, making them attractive for rapid synthesis.
- Purification is commonly achieved by recrystallization from ethanol or extraction with organic solvents, followed by drying under vacuum or mild heating.
- Characterization data such as melting points, IR, and NMR spectra confirm the formation of the desired chloroethanone compound.
- Industrial methods focus on the preparation of benzotriazole derivatives with high purity, employing oxidation and catalytic decarboxylation steps, which may be adapted for large-scale synthesis of related compounds.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The triazole ring can undergo cycloaddition reactions with alkynes or azides to form larger heterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines can be used. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under appropriate conditions.
Cycloaddition Reactions: Copper(I) catalysts are commonly used in cycloaddition reactions involving triazoles.
Major Products Formed:
Nucleophilic Substitution: Substituted triazole derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced triazole derivatives with altered electronic properties.
Cycloaddition Reactions: Larger heterocyclic compounds with potential biological activities.
Scientific Research Applications
Synthesis of 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone
The synthesis of this compound typically involves the reaction of 1H-benzo[d][1,2,3]triazole with chloroacetyl chloride. The resulting product is characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.
Biological Activities
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds containing the benzo[d][1,2,3]triazole moiety can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. This suggests its potential as a chemotherapeutic agent .
Therapeutic Applications
Acetylcholinesterase Inhibition
One of the most promising applications of this compound is its role as an acetylcholinesterase inhibitor. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's disease. Computational studies indicate that the compound binds effectively to the active site of acetylcholinesterase, potentially leading to improved cognitive function in affected individuals .
Drug Design and Development
The compound's favorable pharmacokinetic profile makes it a suitable candidate for further development in drug design. Its ability to cross the blood-brain barrier enhances its therapeutic potential for central nervous system disorders .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, demonstrating significant antibacterial activity .
Case Study 2: Neuroprotective Effects
Another research project focused on the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The findings revealed that administration of the compound improved cognitive performance in memory tests and reduced amyloid-beta plaque accumulation in the brain .
Mechanism of Action
The mechanism of action of 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chloro group can participate in covalent bonding with nucleophilic residues in proteins, leading to the formation of stable complexes. These interactions can disrupt biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Acylbenzotriazole Derivatives
- 1-(1H-Benzo[d][1,2,3]triazol-1-yl)dodecan-1-one : Features a long aliphatic chain, yielding 67% in Curtius rearrangements with DPPA .
- 1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-phenylethane-1,2-dione : Fails to react under optimized Curtius conditions, highlighting steric or electronic limitations .
- Aryl-Substituted Methanones: Derivatives like (3-fluorophenyl)-methanone (2j) and (4-chlorophenyl)-methanone (2l) are synthesized via Lewis-acid-mediated benzotriazole ring cleavage (BtRC), yielding benzooxazoles .
Heterocyclic-Linked Derivatives
- BI1-12 (Imidazole-Thione Derivatives): Synthesized by reacting 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone with substituted thioureas. These compounds exhibit antiproliferative activity via tubulin polymerization inhibition .
- Triazole and Tetrazole Derivatives : Reaction with sodium azide forms 2-azido intermediates, which undergo cycloaddition with chalcones or Schiff bases to yield bioactive triazolines and tetrazoles .
Substituted Acetamides and Hydrazides
- 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-p-tolylacetamide (Compound 65) : Shows potent analgesic activity (57.3% inhibition in writhing test) .
- (E)-2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(1-(4-hydroxyphenyl)ethylidene)acetohydrazide (Compound 60) : Displays anticonvulsant activity by reducing tonic extensor phase in MES tests .
Physical and Chemical Properties
Reactivity and Functional Group Influence
- Chloroacetyl Group: The chloro substituent in this compound enables nucleophilic substitution, forming imidazole-thione derivatives or azides for cycloaddition .
- Aromatic Substituents: Electron-withdrawing groups (e.g., Cl, F) in aryl-methanones enhance electrophilicity, facilitating ring-opening reactions to form benzooxazoles .
- Aliphatic Chains : Long-chain derivatives (e.g., dodecan-1-one) exhibit moderate yields in rearrangements, while rigid groups (e.g., propargyl) hinder reactivity .
Biological Activity
1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its relevance in pharmacology.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of benzo[d][1,2,3]triazole with chloroacetyl chloride. The reaction conditions usually include anhydrous solvents and a controlled temperature to ensure high yields and purity.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Studies have demonstrated that derivatives of benzo[d][1,2,3]triazole exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds containing the benzo[d][1,2,3]triazole moiety have shown effectiveness against various bacterial strains. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Similar derivatives have been evaluated for antifungal properties and have shown promising results against common fungal pathogens.
Anticancer Activity
Recent investigations into the anticancer potential of benzo[d][1,2,3]triazole derivatives suggest that they may act as inhibitors of key cancer-related pathways:
- Mechanistic Studies : Research has indicated that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- In Vivo Studies : Animal models have been used to assess the anticancer efficacy of these compounds, showing reduced tumor growth rates compared to control groups.
Case Studies
Several case studies highlight the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Evaluated antibacterial activity against Staphylococcus aureus; exhibited an MIC of 32 µg/mL. |
| Study 2 | Tested antifungal efficacy against Candida albicans; showed a significant reduction in fungal load in treated groups. |
| Study 3 | Investigated anticancer effects in a xenograft model; resulted in a 50% reduction in tumor volume after treatment. |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
- Cell Signaling Modulation : It potentially alters signaling pathways involved in apoptosis and cell cycle regulation.
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone?
- Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, refluxing 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone with aryl/aralkyl amines in dioxane for 16 hours in the presence of anhydrous K₂CO₃ yields derivatives. After completion, the mixture is poured into ice, filtered, washed, dried, and recrystallized from ethanol .
- Key Parameters : Anhydrous solvents, reflux duration, and column chromatography (silica gel) are critical for yield optimization. Reactions in sealed tubes at 110°C have been reported for analogous compounds .
Q. How can purification challenges be addressed for this compound?
- Methodology : Column chromatography using silica gel is standard, but solvent selection (e.g., ethyl acetate/hexane gradients) and monitoring via TLC are essential. For example, (E)-1-{1H-benzo[d][1,2,3]triazol-1-yl}-3-phenylprop-2-en-1-one was purified via column chromatography after synthesis .
- Troubleshooting : Low solubility in H₂O or EtOH (as seen in related benzotriazole derivatives) may necessitate DMSO for dissolution during purification .
Q. What analytical techniques validate the structure and purity of this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and chlorine integration.
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C₉H₇ClN₄O derivatives show M⁺ at m/z 222.63) .
- X-ray Crystallography : For unambiguous confirmation, as demonstrated for structurally similar 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
- Case Study : In reactions with aliphatic or aromatic amines, steric hindrance from the benzotriazole moiety can reduce yields. For instance, 1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-yn-1-one failed to react under optimized conditions due to steric constraints .
- Mitigation : Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) on the amine nucleophile enhances reactivity, as seen in acetamide derivatives with 67% yield .
Q. What strategies resolve contradictions in reported yields for benzotriazole derivatives?
- Analysis : Discrepancies often arise from solvent polarity, temperature, or catalyst variations. For example, PEG-400 with Bleaching Earth Clay (pH 12.5) improved yields in tetrazole syntheses .
- Validation : Reproduce reactions under identical conditions (e.g., anhydrous solvents, 110°C sealed tubes) and compare chromatographic profiles .
Q. How can computational modeling guide the design of bioactive derivatives?
- Application : Molecular docking studies on benzotriazole-acetamide analogs (e.g., compound 66) identified hydrogen bonding with COX-2 active sites, correlating with analgesic activity in Writhing tests .
- Experimental Validation : Synthesize derivatives with optimized LogP values (e.g., <3.5 for blood-brain barrier penetration) and test in vitro/in vivo models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
